1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde
Overview
Description
1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is a heterocyclic compound with the molecular formula C7H7NO2 It is characterized by a pyridine ring substituted with a methyl group, an aldehyde group, and a keto group
Mechanism of Action
Mode of Action
Biochemical Pathways
Result of Action
It has been suggested that the compound may have anti-inflammatory and anti-cancer effects.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde . These factors can include pH, temperature, and the presence of other compounds or enzymes.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde can be synthesized through several methods. One common approach involves the Hantzsch dihydropyridine synthesis, which typically includes the condensation of an aldehyde, a β-keto ester, and ammonia or an ammonium salt under reflux conditions. The reaction is followed by oxidation to yield the desired product .
Industrial Production Methods
In industrial settings, the synthesis of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of catalysts, controlled temperature, and pressure conditions, as well as purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The keto group can be reduced to a hydroxyl group using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens (chlorine, bromine), nitrating agents (nitric acid), and other electrophiles.
Major Products
Oxidation: 1-Methyl-6-oxo-1,6-dihydropyridine-2-carboxylic acid.
Reduction: 1-Methyl-6-hydroxy-1,6-dihydropyridine-2-carbaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Explored for its potential therapeutic effects in various diseases due to its bioactive properties.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
1-Methyl-6-oxo-1,6-dihydropyridine-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde group.
1-Methyl-6-oxo-1,6-dihydropyridine-3-methanamine: Similar structure but with an amine group instead of an aldehyde group
Uniqueness
1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis .
Biological Activity
1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde (CAS No. 63486-86-2) is a compound of significant interest in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article reviews its biological activity, including mechanisms of action, therapeutic potentials, and relevant case studies.
This compound is characterized by a pyridine ring structure with a carbonyl and an aldehyde functional group, which contribute to its reactivity and biological properties.
Property | Value |
---|---|
Molecular Formula | C8H7NO2 |
Molecular Weight | 151.15 g/mol |
Log P (octanol-water) | 2.89 |
Solubility | High |
Antiproliferative Activity
Recent studies have indicated that this compound exhibits antiproliferative effects against various cancer cell lines. For instance, it has shown significant activity against the MDA-MB-231 breast cancer cell line, with IC50 values indicating effective inhibition of cell growth.
Table 1: Antiproliferative Activity Against Cancer Cell Lines
The compound's mechanism involves interaction with specific molecular targets, potentially inhibiting key enzymes involved in cell proliferation and survival pathways. For example, it has been suggested to act on the inosine monophosphate dehydrogenase (IMPDH) pathway, which is crucial for nucleotide synthesis in rapidly dividing cells .
Anti-inflammatory Properties
This compound has also been evaluated for its anti-inflammatory properties. Studies have demonstrated its ability to inhibit the production of pro-inflammatory cytokines in vitro, suggesting a potential role in treating inflammatory diseases .
Study on Cytotoxicity
In a study assessing cytotoxicity against T-Jurkat cells and peripheral blood mononuclear cells (PBMCs), this compound exhibited low cytotoxicity while maintaining antiproliferative activity, highlighting its therapeutic potential without significant adverse effects on normal cells .
Molecular Docking Studies
Molecular docking studies have provided insights into the binding interactions of this compound with target proteins involved in cancer progression. The binding affinity was assessed through computational methods, revealing favorable interactions that support its use as a lead compound in drug development .
Properties
IUPAC Name |
1-methyl-6-oxopyridine-2-carbaldehyde | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7NO2/c1-8-6(5-9)3-2-4-7(8)10/h2-5H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLNCRKXZJJZUOU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC=C1C=O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40490608 | |
Record name | 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40490608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
63486-86-2 | |
Record name | 1-Methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40490608 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-methyl-6-oxo-1,6-dihydropyridine-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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